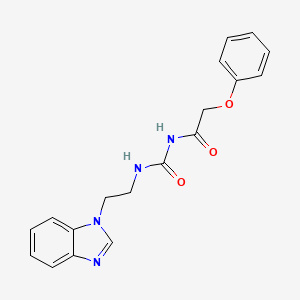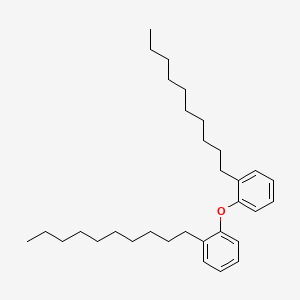
Tetradec-7-YN-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradec-7-YN-6-one: is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a carbonyl group (ketone) within its molecular structure. This compound falls under the category of alkynones, which are valuable intermediates in organic synthesis due to their unique reactivity and structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetradec-7-YN-6-one can be synthesized through various methods, including the carbonylative Sonogashira coupling reaction. This method involves the coupling of terminal alkynes with aryl halides in the presence of palladium catalysts and carbon monoxide . The reaction typically requires a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions, utilizing efficient palladium catalysts to achieve high yields. The process is optimized for scalability, ensuring consistent product quality and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradec-7-YN-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of Tetradec-7-YN-6-ol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted alkynones with various functional groups.
Applications De Recherche Scientifique
Chemistry: Tetradec-7-YN-6-one is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential bioactivity. It serves as a precursor for the synthesis of bioactive molecules that may exhibit anticancer, antifungal, or antimicrobial properties .
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research focuses on developing new drugs targeting specific diseases, leveraging the compound’s structural features to enhance efficacy and selectivity.
Industry: this compound is utilized in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Tetradec-7-YN-6-one involves its interaction with molecular targets through its alkyne and carbonyl functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxyphenyl)tetradec-2-YN-1-one
- 4-Cyclohexyl-1-(4-methoxyphenyl)-but-2-YN-1-one
- 13-Tetradecene-1,3-diyne-6,7-diol
Comparison: Tetradec-7-YN-6-one is unique due to its specific positioning of the alkyne and carbonyl groups, which confer distinct reactivity and properties compared to similar compounds. For instance, 1-(4-Methoxyphenyl)tetradec-2-YN-1-one has a methoxyphenyl group that alters its electronic properties and reactivity.
Propriétés
Numéro CAS |
71328-65-9 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
tetradec-7-yn-6-one |
InChI |
InChI=1S/C14H24O/c1-3-5-7-8-9-11-13-14(15)12-10-6-4-2/h3-10,12H2,1-2H3 |
Clé InChI |
LUMWCVMGPWVUDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


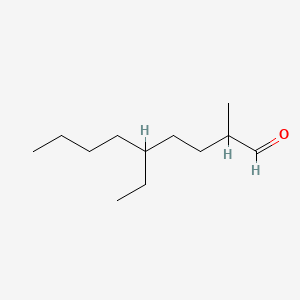
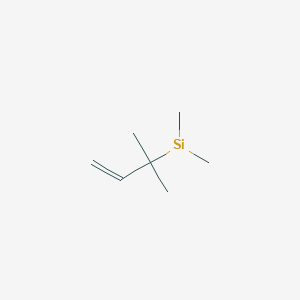

![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
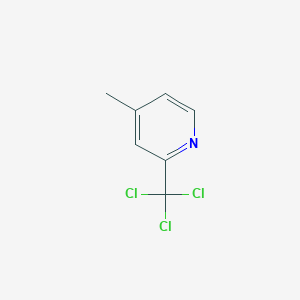
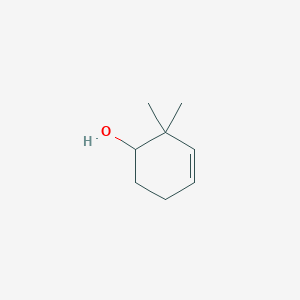
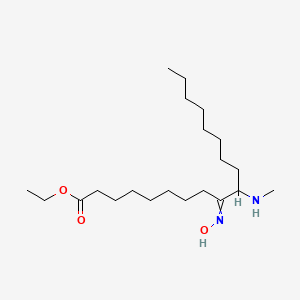
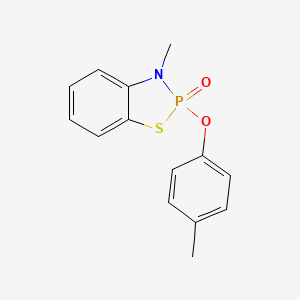
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
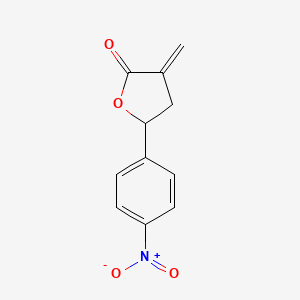

![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
